molecular formula C17H16Cl2N2O3 B2584708 N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide CAS No. 1775419-27-6

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Cat. No.: B2584708
CAS No.: 1775419-27-6
M. Wt: 367.23
InChI Key: YWGQWWOUNUNIOE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775419-27-6) is a chemical compound with a molecular formula of C17H16Cl2N2O3 and a molecular weight of 367.2 . This substance is built around a complex quinolizine scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The quinoline core, a key heterocyclic framework in many pharmaceuticals, is recognized for its versatility and potential in drug discovery . Research into quinoline derivatives has shown they can exhibit a wide range of therapeutic properties, including acting as antimalarial, antibacterial, and anticancer agents . Furthermore, structurally related compounds featuring a 3,5-dichlorophenyl group and a quinoline core have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), showcasing potential in animal models of lung inflammation . This suggests that this compound may serve as a valuable building block or reference standard for researchers investigating new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-24-14-9-15(22)21-5-3-2-4-13(21)16(14)17(23)20-12-7-10(18)6-11(19)8-12/h6-9H,2-5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGQWWOUNUNIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dichlorobenzoic acid with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide with related dichlorophenyl-containing carboxamides and heterocycles:

Compound Name Core Structure Key Substituents Reported Use/Toxicity Source
This compound Quinolizine 8-methoxy, 6-oxo, 3,5-dichlorophenyl Not explicitly stated; structural analogs suggest pesticidal or pharmacological potential
N-(3,5-Dichlorophenyl)succinimide (NDPS) Succinimide 3,5-dichlorophenyl Nephrotoxic in rats; induces interstitial nephritis via proximal tubule damage
N-(3,4-Dichlorophenyl)propanamide (Propanil) Propanamide 3,4-dichlorophenyl Herbicide; inhibits photosynthesis in plants
N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide Imidazolidine 3,5-dichlorophenyl, isopropyl, dioxo Metabolite of iprodione (fungicide)
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide Isoxazole-linked benzamide 3,5-dichlorophenyl, trifluoromethyl, trifluoroethyl Insecticide/miticide; disrupts insect nervous systems

Key Structural and Functional Insights:

Core Heterocycle Influence: The quinolizine core in the target compound distinguishes it from succinimide (NDPS) or imidazolidine derivatives. Quinolizine’s bicyclic system may confer enhanced metabolic stability compared to monocyclic analogs like propanil . Methoxy and oxo groups on the quinolizine ring could modulate solubility and target binding. For example, the oxo group may engage in hydrogen bonding with biological targets, while methoxy enhances lipophilicity .

Substituent Effects :

  • The 3,5-dichlorophenyl group is a recurring motif in agrochemicals (e.g., propanil, isoxaben) due to its electron-withdrawing properties and resistance to oxidative degradation .
  • In NDPS, this group contributes to nephrotoxicity by targeting renal proximal tubules, whereas in isoxazole derivatives, it enhances insecticidal activity .

Toxicity vs. Efficacy: NDPS exemplifies how dichlorophenyl carboxamides can exhibit organ-specific toxicity, contrasting with the target compound’s underexplored profile. Structural differences (e.g., quinolizine vs. succinimide) likely mitigate or redirect biological activity . Isoxazole-containing analogs demonstrate that trifluoromethyl and benzamide groups synergize with dichlorophenyl for pesticidal efficacy, suggesting that the target compound’s methoxy group may similarly fine-tune activity .

Synthetic and Analytical Considerations: While details synthetic routes for tetrahydroimidazopyridines, the target compound’s quinolizine core may require specialized cyclization strategies, such as Pictet-Spengler or Dieckmann condensation, to assemble the bicyclic system .

Research Findings and Implications

  • This underscores the need for rigorous safety profiling of the target compound, particularly renal effects .
  • Agrochemical Precedents : Dichlorophenyl carboxamides like propanil and isoxaben derivatives dominate herbicide and insecticide markets, suggesting the target compound could be optimized for similar applications if pesticidal activity is confirmed .
  • Structural Uniqueness: The quinolizine scaffold’s rarity in commercial compounds presents opportunities for novel drug discovery, particularly in kinase inhibition or antimicrobial contexts, where rigid heterocycles are advantageous.

Biological Activity

N-(3,5-dichlorophenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the quinolizine class of heterocyclic compounds, characterized by a fused bicyclic structure. The presence of the 3,5-dichlorophenyl group and methoxy substituent significantly influences its biological activity.

Anticancer Properties

Recent studies have indicated that quinolizine derivatives exhibit promising anticancer activities. For instance, a study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The cytotoxicity was assessed using the MTT assay, revealing that modifications in the quinolizine structure can enhance potency against these cell lines .

Table 1: Cytotoxic Effects of Quinolizine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Induces apoptosis
Compound BHL-602.0DNA damage
N-(3,5-Dichlorophenyl)-8-methoxy...HL-60TBDTBD

The mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • DNA Damage : Some derivatives induce DNA double-strand breaks leading to cell cycle arrest and apoptosis.
  • Inhibition of Proliferation : The compound may inhibit key signaling pathways responsible for cell growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the compound's efficacy against cancer cells. The methoxy group also contributes to increased lipophilicity, facilitating better cell membrane penetration.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
3,5-DichlorophenylIncreases cytotoxicity
MethoxyEnhances bioavailability
Carbonyl GroupEssential for activity

Case Studies

In a notable case study involving a library of quinolizine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. One specific derivative exhibited over five-fold higher cytotoxicity against HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), underscoring the selectivity of these compounds for cancerous cells .

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